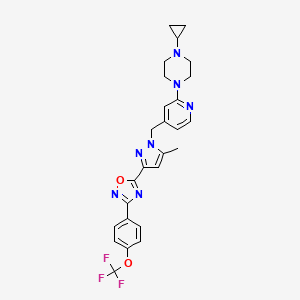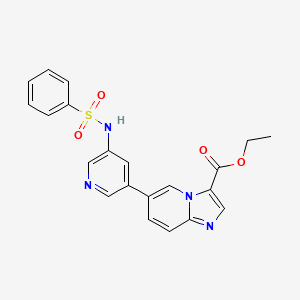
UNC0646
Vue d'ensemble
Description
UNC 0646 est un inhibiteur puissant et sélectif des enzymes de méthyltransférases de la lysine des histones, ciblant spécifiquement G9a et GLP. Ces enzymes jouent un rôle crucial dans la méthylation des protéines histones, un processus clé dans la régulation de l'expression des gènes. En inhibant ces enzymes, UNC 0646 peut moduler l'expression des gènes, ce qui en fait un outil précieux dans la recherche épigénétique .
Applications De Recherche Scientifique
UNC 0646 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the mechanisms of histone methylation and its effects on gene expression.
Biology: Helps in understanding the role of epigenetic modifications in various biological processes, including development and disease.
Medicine: Investigated for its potential therapeutic applications in cancer, where aberrant histone methylation is a common feature.
Industry: Utilized in the development of new epigenetic drugs and as a reference compound in the screening of histone methyltransferase inhibitors
Mécanisme D'action
UNC0646: A Detailed Examination of its Mechanism of Action
This compound, also known as N-(1-cyclohexylpiperidin-4-yl)-2-(4-isopropyl-1,4-diazepan-1-yl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-amine, is a potent and selective inhibitor of certain protein lysine methyltransferases . This article will delve into the various aspects of its mechanism of action.
Target of Action
This compound primarily targets the homologous protein lysine methyltransferases, G9a and GLP . These enzymes play key roles in the transcriptional repression of a variety of genes via dimethylation of lysine 9 on histone H3 (H3K9me2) of chromatin .
Mode of Action
This compound interacts with G9a and GLP by inhibiting their activity. It potently blocks G9a/GLP methyltransferase activity in cells . This interaction results in a decrease in the levels of H3K9me2, a marker of gene repression .
Biochemical Pathways
The inhibition of G9a and GLP by this compound affects the biochemical pathway involving the methylation of histone H3 at lysine 9 (H3K9me2). This modification is a key epigenetic marker for the formation of heterochromatin, a tightly packed form of DNA, which is associated with gene silencing .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in gene expression. By inhibiting G9a and GLP, this compound reduces the levels of H3K9me2 in cells . This can lead to the reactivation of previously silenced genes, which can have various downstream effects depending on the specific genes involved .
Analyse Biochimique
Biochemical Properties
UNC0646 interacts with the enzymes G9a and GLP, inhibiting their activity . These enzymes are histone methyltransferases that catalyze the methylation of histone H3 at lysine 9 (H3K9), a key epigenetic modification associated with gene silencing . This compound’s interaction with these enzymes leads to a decrease in H3K9 methylation, thereby influencing the expression of various genes .
Cellular Effects
This compound has been shown to have significant effects on cellular processes. In melanoma cells, treatment with this compound led to apoptosis, loss of mitochondrial membrane potential, and the generation of reactive oxygen species . It also caused cell cycle arrest and inhibited cell proliferation . In chronic lymphocytic leukemia cells, this compound treatment resulted in marked induction of cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of G9a and GLP. This inhibition leads to a decrease in H3K9 methylation, altering the transcriptional activity of various genes . For instance, this compound treatment has been found to increase the transcriptional levels of CDK1 and BAX, and decrease BCL-2 mRNA levels .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. For instance, in melanoma cells, this compound treatment led to apoptosis and cell cycle arrest over a period of 48 hours .
Metabolic Pathways
Given its role as an inhibitor of G9a and GLP, it likely influences pathways related to histone methylation and gene expression .
Subcellular Localization
Given its role as an inhibitor of histone methyltransferases, it is likely to be found in the nucleus where these enzymes exert their function .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse d'UNC 0646 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent généralement la formation de la structure de base par une série de réactions de condensation et de cyclisation, suivie de modifications de groupes fonctionnels pour améliorer la sélectivité et la puissance. Des conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir des rendements et une pureté élevés .
Méthodes de Production Industrielle
La production industrielle d'UNC 0646 impliquerait probablement la mise à l'échelle des procédures de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour des réactions à grande échelle, la garantie d'une qualité et d'une pureté constantes et la mise en œuvre de techniques de purification efficaces. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et l'évolutivité du processus de production .
Analyse Des Réactions Chimiques
Types de Réactions
UNC 0646 subit principalement des réactions de substitution, en particulier des substitutions nucléophiles, en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et Conditions Courants
Les réactifs courants utilisés dans la synthèse et la modification d'UNC 0646 comprennent divers nucléophiles, agents oxydants et agents réducteurs. Les conditions de réaction telles que la température, le pH et le choix du solvant sont soigneusement contrôlées pour obtenir les transformations souhaitées .
Principaux Produits
Les principaux produits formés à partir des réactions impliquant UNC 0646 sont généralement des dérivés avec des groupes fonctionnels modifiés qui améliorent son activité biologique et sa sélectivité. Ces modifications peuvent améliorer les propriétés pharmacocinétiques du composé et réduire les effets secondaires potentiels .
Applications de la Recherche Scientifique
UNC 0646 a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé outil pour étudier les mécanismes de la méthylation des histones et ses effets sur l'expression des gènes.
Biologie : Aide à comprendre le rôle des modifications épigénétiques dans divers processus biologiques, y compris le développement et les maladies.
Médecine : Étudié pour ses applications thérapeutiques potentielles dans le cancer, où la méthylation aberrante des histones est une caractéristique courante.
Industrie : Utilisé dans le développement de nouveaux médicaments épigénétiques et comme composé de référence dans le criblage des inhibiteurs de méthyltransférases des histones
Mécanisme d'Action
UNC 0646 exerce ses effets en se liant au site actif des enzymes de méthyltransférases de la lysine des histones G9a et GLP. Cette liaison inhibe la capacité des enzymes à transférer des groupes méthyles aux protéines histones, réduisant ainsi les niveaux de méthylation des histones. Cette réduction de la méthylation peut entraîner des changements dans l'expression des gènes, affectant divers processus cellulaires. Les cibles moléculaires et les voies impliquées comprennent la régulation des gènes associés à la croissance cellulaire, la différenciation et l'apoptose .
Comparaison Avec Des Composés Similaires
Composés Similaires
BIX-01294 : Un autre inhibiteur de G9a, mais avec une sélectivité et une puissance plus faibles que celles d'UNC 0646.
UNC 0638 : Un analogue proche d'UNC 0646 avec une activité inhibitrice similaire mais des propriétés pharmacocinétiques différentes.
A-366 : Inhibe à la fois G9a et GLP, mais avec une structure chimique et un mécanisme d'action différents
Unicité d'UNC 0646
UNC 0646 se distingue par sa forte sélectivité et sa puissance pour G9a et GLP, avec des valeurs IC50 dans la gamme nanomolaire. Sa capacité à réduire efficacement les niveaux de méthylation des histones avec une cytotoxicité minimale en fait un outil précieux dans la recherche épigénétique et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
N-(1-cyclohexylpiperidin-4-yl)-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H59N7O2/c1-28(2)41-19-10-20-43(24-23-41)36-38-32-27-34(45-25-11-18-40-16-8-5-9-17-40)33(44-3)26-31(32)35(39-36)37-29-14-21-42(22-15-29)30-12-6-4-7-13-30/h26-30H,4-25H2,1-3H3,(H,37,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKWLRHRXOPODD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C5CCCCC5)OC)OCCCN6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H59N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025975 | |
| Record name | N-(1-Cyclohexylpiperidin-4-yl)-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1320288-17-2 | |
| Record name | N-(1-Cyclohexylpiperidin-4-yl)-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UNC-0646 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5F4D95Y7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)
![N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide](/img/structure/B612020.png)







